molecular formula C12H7Cl3 B1345140 2,3,5-Trichlorobiphenyl CAS No. 55720-44-0

2,3,5-Trichlorobiphenyl

Cat. No.: B1345140
CAS No.: 55720-44-0
M. Wt: 257.5 g/mol
InChI Key: GBUCDGDROYMOAN-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .

Biochemical Analysis

Biochemical Properties

2,3,5-Trichlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . This interaction can lead to the modulation of estrogen receptor activity, affecting the expression of estrogen-responsive genes. Additionally, this compound can inhibit the activity of sulfotransferase enzymes, which are responsible for the sulfate conjugation of hormones like estradiol and estrone .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1, which plays a crucial role in regulating the circadian clock . This inhibition can disrupt normal cellular rhythms and affect overall cell function. Furthermore, this compound can induce oxidative stress and inflammation in cells, leading to cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the estrogen receptor, leading to changes in gene expression and cellular proliferation . Additionally, this compound can inhibit the activity of sulfotransferase enzymes, affecting the metabolism of hormones like estradiol and estrone . This inhibition can lead to an accumulation of these hormones, further influencing gene expression and cellular function. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its persistence in the environment, and it does not readily break down . This stability allows it to exert long-term effects on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause chronic inflammation, oxidative stress, and cellular damage . These long-term effects can lead to various health issues, including cancer and endocrine disruption .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can cause subtle changes in gene expression and cellular function . At higher doses, it can induce significant toxic effects, including liver damage, immune system suppression, and reproductive toxicity . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent . Additionally, chronic exposure to high doses of this compound can lead to the development of cancer and other severe health issues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble products that can be excreted from the body . The metabolic pathways of this compound can significantly influence its toxicity and persistence in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . This accumulation can lead to prolonged exposure and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . In the nucleus, it can interact with nuclear receptors like the estrogen receptor, influencing gene expression . In the cytoplasm, it can bind to cytoplasmic proteins and affect cellular signaling pathways . In the mitochondria, this compound can induce oxidative stress and disrupt mitochondrial function, leading to cellular damage and apoptosis .

Chemical Reactions Analysis

2,3,5-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Scientific Research Applications

2,3,5-Trichlorobiphenyl has several scientific research applications:

Comparison with Similar Compounds

2,3,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

Each of these compounds shares the characteristic stability and environmental persistence of PCBs but differs in their specific chemical properties and biological effects.

Properties

IUPAC Name

1,2,5-trichloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUCDGDROYMOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074182
Record name 2,3,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-44-0
Record name 2,3,5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692HAJ3YG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the rate of 2,3,5-Trichlorobiphenyl formation be predicted in a natural environment?

A: Yes, to a certain extent. Research suggests that the rate of 2,3,4,5-Tetrachlorobiphenyl dechlorination to this compound by the bacterium Dehalobium chlorocoercia (DF-1) is directly proportional to the freely dissolved concentration of 2,3,4,5-Tetrachlorobiphenyl in both sediment-free and sediment-containing environments [, ]. This means that by accurately measuring the dissolved 2,3,4,5-Tetrachlorobiphenyl concentration and understanding the environmental partitioning behavior at a specific site, researchers can estimate the rate of this compound formation through microbial dechlorination [].

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